molecular formula C19H24N6O5S2 B601299 Cefepime, E- CAS No. 97164-57-3

Cefepime, E-

Número de catálogo: B601299
Número CAS: 97164-57-3
Peso molecular: 480.57
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Cefepime has a wide range of applications in scientific research:

Mecanismo De Acción

Análisis Bioquímico

Cellular Effects

Cefepime, E- has profound effects on various types of cells and cellular processes. It is widely distributed in biological fluids and tissues . It influences cell function by disrupting the cell wall synthesis of bacteria, thereby inhibiting their growth .

Molecular Mechanism

The mechanism of action of Cefepime, E- involves its binding interactions with biomolecules and changes in gene expression. It binds to and inhibits PBPs, thereby disrupting the synthesis of the peptidoglycan layer of bacterial cell walls . This results in the formation of defective cell walls and cell death.

Temporal Effects in Laboratory Settings

Over time, the effects of Cefepime, E- can change in laboratory settings. It has been reported that Cefepime, E- induced dose-dependent and significant analgesic effect along the four hours of the experiment . Reports of neurotoxicity have increased in recent years, specifically in patients with impaired renal function .

Dosage Effects in Animal Models

The effects of Cefepime, E- vary with different dosages in animal models. A study showed that Cefepime, E- at different therapeutic doses exhibited significant analgesic and antipyretic potentials .

Metabolic Pathways

Cefepime, E- is involved in metabolic pathways where it interacts with enzymes or cofactors. Less than 1% of Cefepime, E- is metabolized in the liver . About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 hours .

Transport and Distribution

Cefepime, E- is transported and distributed within cells and tissues. It is widely distributed in biological fluids and tissues with an average volume of distribution of 0.2 L/kg in healthy adults with normal renal function .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the periplasmic space of bacteria where it interacts with PBPs to inhibit cell wall synthesis .

Análisis De Reacciones Químicas

Cefepime undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions are typically more stable derivatives of cefepime .

Comparación Con Compuestos Similares

Cefepime is often compared with other cephalosporins and β-lactam antibiotics such as:

Cefepime’s unique stability against β-lactamases and its broad-spectrum activity make it a valuable antibiotic in treating severe and resistant infections .

Actividad Biológica

Cefepime is a fourth-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria. Its unique properties and mechanisms of action make it a critical option in treating various infections, especially those caused by resistant pathogens. This article delves into the biological activity of cefepime, including its pharmacokinetics, mechanisms of action, clinical efficacy, and associated neurotoxicity.

Cefepime exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan layer construction in bacterial cell walls. This binding disrupts cell wall integrity, leading to bacterial lysis and death . Cefepime is notably stable against hydrolysis by many beta-lactamases, enhancing its efficacy against resistant strains compared to earlier cephalosporins .

Pharmacokinetics

The pharmacokinetic profile of cefepime reveals important insights into its dosing and efficacy:

  • Absorption : Cefepime is administered intravenously or intramuscularly, with linear pharmacokinetics observed across various dosages. The absolute bioavailability in pediatric patients receiving intramuscular doses is approximately 82.3% .
  • Distribution : The average steady-state volume of distribution is about 18.0 L in adults and 0.3 L/kg in pediatric patients .
  • Protein Binding : Cefepime exhibits approximately 20% serum protein binding, which is consistent regardless of concentration .
  • Elimination : The drug has an elimination half-life of approximately 2 hours and is primarily excreted unchanged via renal pathways .

Clinical Efficacy

Cefepime has been evaluated in numerous clinical trials for various infections, demonstrating significant efficacy:

  • Infections Treated : Cefepime is effective against infections such as pneumonia, urinary tract infections (UTIs), intra-abdominal infections, and skin infections. A study showed that cefepime/enmetazobactam was superior to piperacillin/tazobactam in treating complicated UTIs, achieving a primary outcome in 79.1% of patients compared to 58.9% for the comparator group .
Infection TypeEfficacy Rate (%)
Complicated UTI79.1
Lower Respiratory Tract Infections98
Skin and Soft Tissue Infections95
  • Adverse Effects : While cefepime generally has a tolerability profile similar to other parenteral cephalosporins, adverse events primarily include gastrointestinal symptoms. A small percentage (1.4% to 2.9%) of patients required treatment withdrawal due to adverse events .

Neurotoxicity

Cefepime has been associated with neurotoxic effects, particularly in patients with renal impairment or those receiving high doses. A study reported that the incidence of cefepime-induced encephalopathy was 2.5%, with symptoms including altered mental status and myoclonus observed predominantly in older patients .

Case Studies

  • Case Study on Encephalopathy : A cohort study involving 1,793 patients treated with cefepime found that 44 experienced altered consciousness linked to cefepime administration. Most patients showed full recovery after discontinuation of the drug .
  • Neurotoxicity Incidence : In a review of five cases, it was noted that even with appropriate renal dosing adjustments, some patients still experienced neurotoxic symptoms, indicating potential risks associated with cefepime use .

Propiedades

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/b23-12+/t13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFLCNVBZFFHBT-FKULVZFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164213
Record name Cefepime, E-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97164-57-3, 149261-27-8, 88040-23-7
Record name Pyrrolidinium, 1-[[(6R,7R)-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97164-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefepime, E-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149261278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefepime, E-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidinium, inner salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFEPIME, E-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0114Q3738
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How is cefepime E-isomer typically quantified?

A1: High-performance liquid chromatography (HPLC) is a common method for quantifying cefepime E-isomer in cefepime preparations. [] This technique allows for the separation and detection of the E-isomer from other components, ensuring accurate content determination. []

Q2: What is the typical HPLC setup for analyzing cefepime E-isomer?

A2: A common setup involves a C18 column with a gradient elution system. [] The mobile phase typically consists of an ammonium phosphate monobasic solution and acetonitrile. [] This combination provides effective separation and detection of the E-isomer. []

Q3: Are there specific challenges in synthesizing cefepime E-isomer as a reference standard?

A3: Yes, obtaining a pure form of cefepime E-isomer for use as a reference standard in analytical methods can be challenging. [] This is likely due to the isomer's structural similarity to cefepime itself. Specialized synthetic approaches and purification techniques may be required. []

Q4: Does cefepime E-isomer possess any antibacterial activity?

A4: While cefepime E-isomer is present in cefepime preparations, it exhibits significantly less antibacterial activity compared to cefepime itself. [] This difference in activity highlights the importance of controlling the E-isomer content during cefepime manufacturing.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.